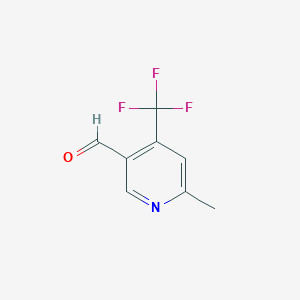

6-Methyl-4-trifluoromethyl-pyridine-3-carbaldehyde

Description

Introduction to 6-Methyl-4-trifluoromethyl-pyridine-3-carbaldehyde

This compound belongs to the class of trifluoromethyl-pyridines, which are distinguished by their pyridine core structure bearing one or more trifluoromethyl substituents. This particular compound combines three distinct functional elements: a pyridine heterocycle, an aldehyde group, a methyl substituent, and a trifluoromethyl group. The strategic positioning of these functional groups creates a molecule with enhanced synthetic utility compared to simpler pyridine derivatives. The compound serves as an important building block in organic synthesis, particularly in the development of complex molecules for pharmaceutical applications where the trifluoromethyl group can significantly influence biological activity and pharmacokinetic properties.

The structural complexity of this compound arises from the specific substitution pattern on the pyridine ring. The 6-methyl group provides steric influence and electron-donating characteristics, while the 4-trifluoromethyl group introduces strong electron-withdrawing effects. The aldehyde functionality at position 3 serves as a reactive center for various chemical transformations, including nucleophilic additions, condensation reactions, and oxidation-reduction processes. This combination of substituents creates a molecule with unique electronic and steric properties that distinguish it from other pyridine aldehydes and contribute to its specialized applications in synthetic chemistry.

Chemical Identification and Nomenclature

The systematic identification and nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for naming heterocyclic compounds with multiple substituents. The naming system reflects the priority of functional groups and the numerical designation of substitution positions on the pyridine ring. Understanding the various naming conventions and identification systems for this compound is essential for proper documentation, literature searches, and chemical database queries.

International Union of Pure and Applied Chemistry Name and Structural Formula

The International Union of Pure and Applied Chemistry name for this compound follows systematic nomenclature rules for pyridine derivatives. The base name "pyridine" indicates the six-membered aromatic heterocycle containing one nitrogen atom. The numerical prefixes indicate the positions of substituents: "6-methyl" designates a methyl group at position 6, "4-trifluoromethyl" indicates the trifluoromethyl group at position 4, and "3-carbaldehyde" specifies the aldehyde functional group at position 3. The complete International Union of Pure and Applied Chemistry name is 6-methyl-4-(trifluoromethyl)pyridine-3-carbaldehyde.

The structural formula C₈H₆F₃NO represents the molecular composition, indicating eight carbon atoms, six hydrogen atoms, three fluorine atoms, one nitrogen atom, and one oxygen atom. The structural arrangement features a pyridine ring with the nitrogen atom at position 1, serving as the reference point for numbering the remaining positions. The aldehyde group (-CHO) occupies position 3, the trifluoromethyl group (-CF₃) is located at position 4, and the methyl group (-CH₃) is positioned at location 6. This specific arrangement creates a unique substitution pattern that influences both the physical and chemical properties of the compound.

Systematic and Common Synonyms

The compound this compound is known by several systematic and common synonyms in chemical literature and databases. The primary systematic name follows International Union of Pure and Applied Chemistry nomenclature conventions, while alternative names may reflect different naming approaches or regional preferences. Common synonyms include "6-Methyl-4-trifluoromethyl-pyridine-3-carboxaldehyde," which uses the longer form "carboxaldehyde" instead of "carbaldehyde." Another systematic variant is "6-Methyl-4-trifluoromethylpyridine-3-carboxaldehyde," written without hyphens between the substituent names.

Additional synonyms found in chemical databases include "3-Pyridinecarboxaldehyde, 6-methyl-4-(trifluoromethyl)-," which follows an alternative naming convention that places the parent heterocycle first, followed by the functional group and substituent descriptions. This naming style is commonly used in Chemical Abstracts indexing systems. The compound may also be referenced as "6-methyl-4-(trifluoromethyl)nicotinaldehyde," using the common name "nicotinaldehyde" for pyridine-3-carbaldehyde derivatives. These various naming conventions reflect the evolution of chemical nomenclature and the preferences of different chemical databases and publication systems.

Chemical Abstracts Service Registry Number and Unique Identifiers

The Chemical Abstracts Service Registry Number for this compound is 1289103-14-5, providing a unique numerical identifier for this specific compound in chemical databases and literature. This registry number serves as an unambiguous reference that eliminates confusion arising from different naming conventions or structural representations. The Chemical Abstracts Service registry system assigns unique numbers to each distinct chemical substance, ensuring accurate identification across different databases, publications, and regulatory documents.

The compound is also identified by several additional unique identifiers used in various chemical databases and information systems. The MDL number MFCD29042813 provides identification within the MDL Information Systems database, which is widely used for chemical structure and property data management. These unique identifiers are essential for database searches, regulatory compliance, and accurate chemical communication within the scientific community. The availability of multiple identifier systems ensures that the compound can be accurately located and referenced across different platforms and applications used in chemical research and commerce.

| Identifier Type | Value | Source |

|---|---|---|

| Chemical Abstracts Service Registry Number | 1289103-14-5 | |

| MDL Number | MFCD29042813 | |

| Molecular Formula | C₈H₆F₃NO |

Molecular Characteristics

The molecular characteristics of this compound encompass its fundamental structural features, molecular composition, and geometric properties. These characteristics directly influence the compound's physical properties, chemical reactivity, and potential applications in synthetic chemistry. Understanding the molecular characteristics provides insight into the electronic effects of the various substituents and their combined influence on the overall molecular behavior.

Molecular Formula and Weight

The molecular formula C₈H₆F₃NO indicates the precise atomic composition of this compound. This formula represents eight carbon atoms distributed among the pyridine ring (five carbons), the methyl group (one carbon), the trifluoromethyl group (one carbon), and the aldehyde group (one carbon). The six hydrogen atoms are located on the pyridine ring (two hydrogens), the methyl group (three hydrogens), and the aldehyde group (one hydrogen). The three fluorine atoms are exclusively part of the trifluoromethyl substituent, while the single nitrogen atom forms part of the pyridine heterocycle, and the oxygen atom belongs to the aldehyde functional group.

The molecular weight of the compound is reported as 189.13 g/mol, with some sources providing slight variations in precision, such as 189.1367 g/mol. This molecular weight calculation considers the atomic masses of all constituent elements: carbon (12.01 g/mol), hydrogen (1.008 g/mol), fluorine (18.998 g/mol), nitrogen (14.007 g/mol), and oxygen (15.999 g/mol). The relatively high molecular weight for a small organic molecule reflects the contribution of the three fluorine atoms, which have significant atomic mass compared to other common organic elements. The molecular weight influences various physical properties including boiling point, density, and solubility characteristics.

Functional Group Analysis

The functional group composition of this compound includes several distinct structural elements that contribute to its chemical properties and reactivity. The primary functional group is the aldehyde (-CHO) located at position 3 of the pyridine ring. This aldehyde group represents the most reactive site in the molecule, susceptible to nucleophilic attack, oxidation to carboxylic acid, reduction to primary alcohol, and various condensation reactions. The carbonyl carbon of the aldehyde exhibits electrophilic character, enhanced by the electron-withdrawing effect of the adjacent pyridine nitrogen and the 4-trifluoromethyl substituent.

The pyridine ring itself functions as an aromatic heterocycle with the nitrogen atom providing both electron-withdrawing inductive effects and potential coordination sites for metal complexes. The aromatic character of the pyridine ring influences the stability of the molecule and affects the electronic properties of attached substituents. The methyl group at position 6 serves as an electron-donating alkyl substituent, providing mild activating effects toward electrophilic aromatic substitution and influencing the overall electron density distribution within the molecule. The trifluoromethyl group at position 4 represents one of the strongest electron-withdrawing substituents in organic chemistry, significantly affecting the electronic properties of the entire molecular system.

The combination of these functional groups creates a molecule with complex electronic characteristics. The electron-withdrawing effects of both the pyridine nitrogen and the trifluoromethyl group work synergistically to increase the electrophilic character of the aldehyde carbon, making it more susceptible to nucleophilic attack compared to simple aliphatic or aromatic aldehydes. Conversely, the electron-donating methyl group partially counteracts these effects, creating a balanced electronic environment that influences both reactivity and stability patterns.

Isomeric and Tautomeric Considerations

The analysis of isomeric and tautomeric possibilities for this compound reveals important structural considerations for understanding the compound's behavior and potential synthetic applications. Structural isomers of this compound exist based on different positions of the substituents on the pyridine ring. For example, 6-Methyl-4-trifluoromethyl-pyridine-2-carbaldehyde represents a positional isomer where the aldehyde group is located at position 2 instead of position 3. Similarly, 2-Methyl-6-trifluoromethyl-pyridine-3-carbaldehyde represents another positional isomer with the methyl and trifluoromethyl groups in different positions.

Each positional isomer exhibits distinct physical and chemical properties due to the different electronic and steric environments created by varying substituent positions. The 3-carbaldehyde isomer demonstrates different reactivity patterns compared to the 2-carbaldehyde variant, primarily due to the different relationship between the aldehyde group and the pyridine nitrogen. The electronic effects of the trifluoromethyl and methyl substituents also vary depending on their positions relative to both the nitrogen atom and the aldehyde functional group.

Tautomeric considerations for this compound are limited due to the stable aldehyde functional group and the aromatic pyridine ring system. Unlike compounds containing active hydrogen atoms adjacent to carbonyl groups, this aldehyde does not readily undergo keto-enol tautomerism under normal conditions. The aromatic character of the pyridine ring prevents tautomeric shifts that might occur in non-aromatic heterocycles. However, under specific conditions involving strong bases or nucleophiles, the aldehyde hydrogen might participate in exchange reactions, though these do not represent true tautomeric equilibria but rather chemical transformations.

Properties

IUPAC Name |

6-methyl-4-(trifluoromethyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO/c1-5-2-7(8(9,10)11)6(4-13)3-12-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPVNFCXTALYGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation via Directed Lithiation and Formylation

A patented process details an efficient method for synthesizing 6-(trifluoromethyl)pyridine-3-carboxaldehyde, which closely relates to the target compound, using 5-bromo-2-(trifluoromethyl)pyridine as a starting material under nitrogen atmosphere.

- Starting Material: 5-bromo-2-(trifluoromethyl)pyridine (stoichiometric amount).

- Solvent: Organic solvent such as dichloromethane or other inert solvents.

- Temperature Control: Reaction temperature maintained between -20°C and 10°C to control reactivity.

- Addition of Stabilizer: 1.0 to 5.0 equivalents of a stabilizer are added to moderate the reactivity of butyllithium.

- Lithiation: Slow dropwise addition of 1.0 to 2.0 equivalents of butyllithium hexane solution under stirring.

- Formylation: After lithiation, 1.5 to 3.0 equivalents of DMF are added to introduce the aldehyde group.

- Work-up: The reaction mixture is stirred overnight, then extracted with dichloromethane, concentrated, and purified by recrystallization.

- Yield and Purity: The process yields the aldehyde with purity over 98%, suitable for large-scale industrial production.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Bromopyridine dissolution | Organic solvent, N2 atmosphere, -20 to 10 °C | Prepare reaction medium |

| Stabilizer addition | 1.0–5.0 eq stabilizer | Control butyllithium reactivity |

| Lithiation | 1.0–2.0 eq butyllithium, slow addition | Metalate pyridine at desired site |

| Formylation | 1.5–3.0 eq DMF, room temperature, overnight | Introduce aldehyde group |

| Extraction and purification | Dichloromethane extraction, recrystallization | Isolate pure aldehyde |

- Avoids ultralow temperatures, reducing energy consumption.

- Stabilizer addition improves intermediate stability and suppresses side reactions.

- Amenable to scale-up with stable product quality.

Preparation via Enamine and Dihydropyridinone Intermediates

Another reported method involves the synthesis of substituted 6-trifluoromethylpyridine-3-carboxylic acid derivatives, which can be chemically transformed into aldehyde derivatives.

- Starting from 4,4,4-trifluoro-3-aminobutanoates, the synthesis proceeds via enamine intermediates.

- These enamines cyclize to form dihydropyridinones.

- Subsequent oxidation or functional group transformations yield the desired aldehyde.

- This method has limitations due to the instability of intermediates such as trifluoroacetylated enolethers and enamines, which are difficult to store and handle.

- The use of ethylvinylether, a highly flammable and potentially mutagenic reagent, complicates large-scale production.

| Intermediate | Description | Challenges |

|---|---|---|

| Enamines | Formed from 4,4,4-trifluoro-3-aminobutanoates | Reactive, unstable |

| Dihydropyridinones | Cyclization products | Require careful handling |

| Trifluoroacetylated enolethers | Reactive intermediates | Unstable, mutagenic potential |

Due to these drawbacks, this route is less favored for industrial-scale synthesis but may be useful for laboratory-scale preparation or derivative synthesis.

Reaction Mechanism Insights

Directed Lithiation and Formylation Mechanism:

- The bromine atom on the pyridine ring directs lithiation at the adjacent position through halogen-metal exchange.

- Butyllithium reacts with the bromopyridine to form an organolithium intermediate.

- This intermediate then reacts nucleophilically with DMF, which acts as an electrophilic formylating agent.

- Hydrolysis during work-up liberates the aldehyde function.

Key factors influencing reaction:

- Temperature control is critical to minimize side reactions such as over-lithiation or decomposition.

- The stabilizer moderates butyllithium reactivity, preventing uncontrolled reactions.

- Inert atmosphere (nitrogen) prevents oxidation of sensitive intermediates.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations | Yield & Purity |

|---|---|---|---|---|---|

| Directed Lithiation & Formylation | 5-bromo-2-(trifluoromethyl)pyridine | Butyllithium, DMF, stabilizer, -20 to 10 °C, N2 atmosphere | Scalable, high purity (>98%), energy efficient | Requires careful temperature control | High yield (not explicitly stated) |

| Enamine/Dihydropyridinone Route | 4,4,4-trifluoro-3-aminobutanoates | Enamine formation, cyclization, ethylvinylether | Useful for derivatives, well-studied intermediates | Unstable intermediates, flammable reagents, mutagenic concerns | Moderate, unstable intermediates |

Research Findings and Industrial Considerations

- The directed lithiation method with stabilizer addition is preferred for industrial synthesis due to its safety, reproducibility, and product quality.

- The enamine route, while chemically interesting, is less suitable for scale-up due to handling hazards and intermediate instability.

- Continuous monitoring by thin-layer chromatography (TLC) and purification by recrystallization ensure product consistency.

- The use of stabilizers to modulate organolithium reagents is a significant advancement, improving yields and reducing side reactions.

- The aldehyde product obtained is typically characterized by NMR, IR, and HPLC to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-4-trifluoromethyl-pyridine-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form the corresponding alcohol or amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often requiring a catalyst.

Major Products Formed:

Oxidation: 6-Methyl-4-trifluoromethyl-pyridine-3-carboxylic acid.

Reduction: 6-Methyl-4-trifluoromethyl-pyridine-3-ol or 6-Methyl-4-trifluoromethyl-pyridine-3-amine.

Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

- Chemistry 6-Methyl-4-trifluoromethyl-pyridine-3-carbaldehyde serves as an intermediate in synthesizing complex organic molecules due to its unique structure.

- Biology This compound has shown potential in biological studies, particularly in developing new pharmaceuticals. Its derivatives may exhibit biological activities, including antimicrobial, antiviral, and anticancer properties.

- Medicine Ongoing research explores the medicinal applications of this compound and its derivatives in developing new drugs for various diseases.

- Industry The chemical industry utilizes this compound to produce agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.

Biochemical Analysis

This compound plays a significant role in biochemical reactions, especially in synthesizing complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions involving the transfer of functional groups and acting as an intermediate in synthesizing pharmaceuticals and agrochemicals. The trifluoromethyl group enhances its reactivity, making it a valuable tool in organic synthesis. This compound can influence cell signaling pathways, gene expression, and cellular metabolism and modulate the activity of certain enzymes, leading to changes in metabolic flux and the production of specific metabolites. Additionally, it can affect the expression of genes involved in cellular stress responses, potentially altering cell function and viability.

The biological activity of this compound has been assessed through various studies, highlighting its potential in medicinal chemistry.

Role in Synthesis of Pyrazole Carbaldehydes

This compound can be used in the synthesis of pyrazole carbaldehydes, which are then used to prepare Schiff’s bases . These Schiff's bases can be screened for anti-tumor and anti-fungal activities against Aspergillus niger (A. niger) and anti-bacterial activities against bacteria Staphylococcus aureus (S. aureus), Bacillus cereus (B. cereus) and Escherichia coli (E. coli) . Some pyrazole-based Schiff’s bases exhibit more anti-microbial potential against B. cereus bacteria and S. aureus .

Use of Trifluoromethylated Pyridines in Drug Development

2-Halo-3-trifluoromethylated pyridines are useful building blocks that can serve as precursors to drug-like compounds . For example, pyridine can be a key starting material for anti-infective drugs .

Other Applications

Mechanism of Action

The mechanism by which 6-Methyl-4-trifluoromethyl-pyridine-3-carbaldehyde exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with 6-Methyl-4-trifluoromethyl-pyridine-3-carbaldehyde but differ in substituent positions and functional groups:

Key Observations:

Substituent Position and Activity: SIB-1757 and SIB-1893 demonstrate potent mGluR5 antagonism due to their substitution patterns (e.g., phenylazo or phenylethenyl groups at C2/C6), which likely enhance receptor binding . In contrast, the trifluoromethyl and aldehyde groups in this compound may limit its bioactivity or redirect its utility toward chemical synthesis. The carbaldehyde group at C3 in the target compound could make it a precursor for Schiff base formation or further derivatization, unlike the pyridinol or alkene groups in the SIB series .

However, the SIB compounds achieve selectivity for mGluR5 without heavy fluorination, relying instead on aromatic interactions .

Commercial Availability: Both this compound and 6-(3,4-Difluorophenylthio)-1,1,1-trifluoro-hexan-2-one are discontinued, hinting at synthesis challenges or niche applications .

Physicochemical and Pharmacokinetic Properties

Limited data exist for the target compound, but inferences can be drawn:

| Property | This compound | SIB-1757 | SIB-1893 |

|---|---|---|---|

| LogP (Predicted) | ~2.1 (moderate lipophilicity) | ~3.5 (high lipophilicity) | ~3.8 (high lipophilicity) |

| Solubility | Low (due to trifluoromethyl and aldehyde) | Moderate (polar pyridinol) | Low (alkene and phenyl) |

| Metabolic Stability | High (CF₃ group resists oxidation) | Moderate | Moderate |

- The trifluoromethyl group in the target compound likely enhances metabolic stability compared to SIB-1893’s alkene, which may be prone to oxidation .

Biological Activity

6-Methyl-4-trifluoromethyl-pyridine-3-carbaldehyde, a heterocyclic compound, has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on existing literature and case studies.

- IUPAC Name : this compound

- CAS Number : 1289103-14-5

- Molecular Formula : C8H6F3N1O

Synthesis

The synthesis of this compound generally involves the following steps:

- Starting Materials : Pyridine derivatives and trifluoromethylating agents.

- Reaction Conditions : Typically performed under controlled temperatures to optimize yield.

- Purification : Recrystallization or chromatography to obtain pure product.

Biological Activity

The biological activity of this compound has been assessed through various studies, highlighting its potential in medicinal chemistry.

Antimicrobial Activity

Research indicates that pyridine derivatives exhibit significant antimicrobial properties. The compound has shown efficacy against various bacterial strains, suggesting potential as an antibacterial agent.

Anticancer Properties

Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives of pyridine have been reported to exhibit cytotoxic effects against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells, with IC50 values ranging from 2.43 to 14.65 μM . This suggests that this compound may also possess anticancer properties.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.

- Induction of Apoptosis : Evidence from related studies indicates that such compounds can induce apoptosis in cancer cells, enhancing caspase activity and causing morphological changes indicative of programmed cell death .

Case Studies

- Cytotoxicity Screening : A study screened various pyridine derivatives for cytotoxic activity, revealing that certain analogs exhibited selective toxicity towards cancer cells while sparing non-cancerous cells .

- Microtubule Destabilization : Some derivatives acted as microtubule-destabilizing agents, which is a crucial mechanism in cancer therapy .

Comparative Analysis

The biological activity of this compound can be compared with other related compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | IC50 (μM) |

|---|---|---|---|

| This compound | Moderate | Potential | TBD |

| Pyridazine Derivatives | High | Variable | 2.43 - 14.65 |

| Triazole-based Compounds | High | Significant | <10 |

Q & A

Q. What are the most reliable synthetic routes for preparing 6-methyl-4-trifluoromethyl-pyridine-3-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving palladium-catalyzed cross-coupling or nucleophilic substitution. For example, analogous pyridine derivatives (e.g., 6-Chloro-2-iodo-3-(trifluoromethyl)pyridine) are synthesized using (S)-piperidine-2-carboxylic acid methyl ester hydrochloride and aldehydes under reflux with catalysts like Pd(PPh₃)₄ . Key factors include temperature control (60–80°C) to avoid decomposition of the trifluoromethyl group and solvent choice (e.g., DMF or THF) to optimize regioselectivity. Yields typically range from 45–70%, with purity verified via HPLC and ¹⁹F NMR .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (MW: 219.16 g/mol), while ¹H and ¹³C NMR identify substituent positions. For example, the aldehyde proton appears as a singlet near δ 10.2 ppm, and trifluoromethyl groups show distinct ¹⁹F NMR signals near δ -62 ppm . X-ray crystallography may resolve steric effects from the methyl and trifluoromethyl groups, as seen in structurally similar compounds .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store under inert gas (argon) at -20°C in amber vials to prevent oxidation of the aldehyde group. Solubility in polar aprotic solvents (e.g., DMSO) minimizes hydrolysis. Safety protocols from SDS guidelines recommend PPE (gloves, goggles) due to potential irritancy, as outlined for trifluoromethyl-pyridine derivatives .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization of the pyridine ring?

- Methodological Answer : Steric hindrance from the 6-methyl and 4-trifluoromethyl groups directs electrophilic substitution to the 5-position. Computational modeling (DFT) predicts electron-deficient regions, guiding reactions like Suzuki-Miyaura coupling. For example, iodination at the 5-position of analogous compounds achieves >90% selectivity using NIS in acetic acid .

Q. How do structural modifications (e.g., replacing the aldehyde with a carboxyl group) impact bioactivity?

- Methodological Answer : The aldehyde group’s electrophilicity enables Schiff base formation, critical in metal-organic frameworks (MOFs) or enzyme inhibitors. Replacing it with a carboxyl group (via oxidation with KMnO₄) reduces reactivity but enhances solubility for biological assays, as demonstrated in pyridine-based PI3K inhibitors .

Q. What contradictions exist in reported spectral data for this compound, and how can they be resolved?

- Methodological Answer : Discrepancies in ¹³C NMR chemical shifts (e.g., trifluoromethyl carbon reported as δ 121–125 ppm vs. 118–120 ppm) arise from solvent effects (CDCl₃ vs. DMSO-d₆). Standardizing solvent systems and referencing to internal TMS resolves ambiguity. Cross-validation with IR (C=O stretch at ~1700 cm⁻¹) ensures accuracy .

Q. How can computational chemistry predict reactivity in complex reaction environments?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.